![molecular formula C19H30BCl2N3O5 B12302866 (R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taniborbactam hydrochloride, also known as VNRX-5133 hydrochloride, is a novel bicyclic boronate β-lactamase inhibitor. It is designed to combat bacterial resistance by inhibiting both serine- and metallo-β-lactamases, which are enzymes that degrade β-lactam antibiotics. This compound is currently in clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Vorbereitungsmethoden
The synthesis of Taniborbactam hydrochloride involves the incorporation of boronic acid into its structure. The synthetic route typically includes the formation of a bicyclic boronate core, followed by various functional group modifications to enhance its inhibitory activity. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Taniborbactam hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the boronic acid moiety.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Hydrolysis: This reaction is significant in the context of its stability and activity as a β-lactamase inhibitor.
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit varying degrees of inhibitory activity against β-lactamases .
Wissenschaftliche Forschungsanwendungen
Taniborbactam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of β-lactamases and to develop new inhibitors.
Biology: The compound is employed in research on bacterial resistance mechanisms.
Medicine: It is in clinical trials for treating infections caused by multi-drug-resistant bacteria.
Industry: Taniborbactam hydrochloride is being explored for its potential in developing new antibacterial therapies
Wirkmechanismus
Taniborbactam hydrochloride exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases, with slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it behaves as a competitive inhibitor. The compound mimics the transition state structure and interacts with highly conserved active-site residues, thereby preventing the degradation of β-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
Taniborbactam hydrochloride is unique due to its broad-spectrum inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). Similar compounds include:
Avibactam: A diazabicyclooctane β-lactamase inhibitor.
Relebactam: Another diazabicyclooctane inhibitor with a broad spectrum of activity.
Vaborbactam: A boronic acid-based β-lactamase inhibitor.
Compared to these compounds, Taniborbactam hydrochloride offers a broader range of inhibition, making it a promising candidate for treating infections caused by multi-drug-resistant bacteria .
Eigenschaften
Molekularformel |
C19H30BCl2N3O5 |
|---|---|
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H |
InChI-Schlüssel |
CKWIMFZHNCBHIX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


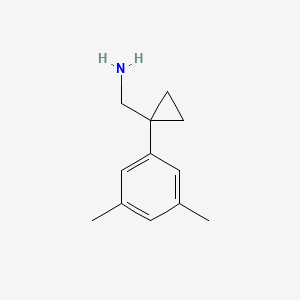
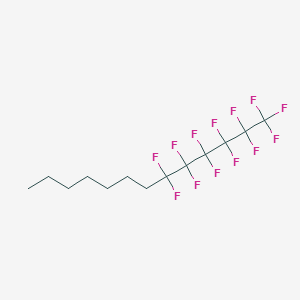
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
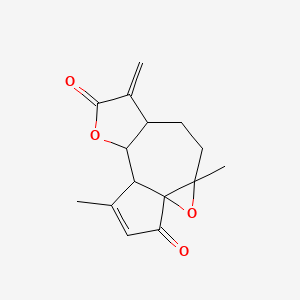

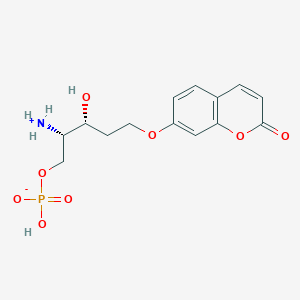
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
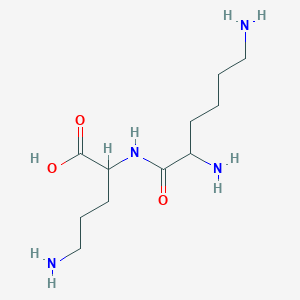
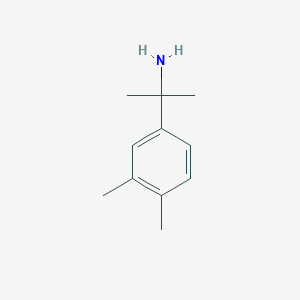

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)
